molecular formula C21H15ClF4N2O4 B12394308 hDHODH-IN-10

hDHODH-IN-10

Cat. No.: B12394308
M. Wt: 470.8 g/mol
InChI Key: FEOYUARGFWZVAW-HKLRHMNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

hDHODH-IN-10 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Biological Activity

hDHODH-IN-10 is a selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and autoimmune diseases. The following sections detail the biological activity of this compound, including its mechanism of action, effects on various cell types, and relevant case studies.

hDHODH is an enzyme that catalyzes the conversion of dihydroorotate to orotate, a key step in pyrimidine biosynthesis. Inhibition of hDHODH disrupts this pathway, leading to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This mechanism is particularly impactful in rapidly proliferating cells, such as cancer cells, where increased demand for nucleotides is necessary for cell division and growth.

In Vitro Studies

  • Cell Line Sensitivity : Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines, including acute myeloid leukemia (AML) cells. In studies using HL60 and THP-1 cell lines, this compound induced significant apoptosis and differentiation. The knockout of DHODH using CRISPR technology resulted in a marked increase in apoptosis rates (from 1.34% to over 23% in HL60 cells) and differentiation markers such as CD11b and CD14 .
  • Fluorescence Assays : A fluorescence-based assay developed to measure DHODH activity demonstrated that this compound effectively reduced orotic acid production in HeLa cells by inhibiting DHODH activity. The specific activity of DHODH was significantly higher in malignant tissues compared to adjacent normal tissues, suggesting that this compound's efficacy may be enhanced in cancerous environments .
Cell Type Specific Activity (pmol/10^5 cells/h) Effect of this compound
HeLa340 ± 25.9Induces apoptosis
Fibroblasts54.1 ± 7.40Minimal effect
AML Cells (HL60)N/AIncreased apoptosis

In Vivo Studies

In vivo studies have shown that this compound can significantly inhibit tumor growth in xenograft models. The compound demonstrated strong antitumor activity by targeting the metabolic dependencies of tumors on pyrimidine synthesis. Additionally, it has been suggested that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy against AML .

Case Studies

  • Acute Myeloid Leukemia (AML) : A study highlighted the use of this compound in AML treatment, where it was shown to induce differentiation and apoptosis in leukemia cells. The combination with adriamycin further prolonged survival rates in animal models .
  • Neuroblastoma : High expression levels of DHODH have been correlated with poor prognosis in neuroblastoma patients. Targeting DHODH with inhibitors like this compound could potentially improve outcomes by reducing tumor aggressiveness through metabolic disruption .

Properties

Molecular Formula

C21H15ClF4N2O4

Molecular Weight

470.8 g/mol

IUPAC Name

(Z)-N-[4-(2-chlorobenzoyl)-2-fluoro-5-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-2-cyano-3-hydroxybut-2-enamide

InChI

InChI=1S/C21H15ClF4N2O4/c1-10(29)14(9-27)20(31)28-17-8-18(32-11(2)21(24,25)26)13(7-16(17)23)19(30)12-5-3-4-6-15(12)22/h3-8,11,29H,1-2H3,(H,28,31)/b14-10-/t11-/m0/s1

InChI Key

FEOYUARGFWZVAW-HKLRHMNMSA-N

Isomeric SMILES

C[C@@H](C(F)(F)F)OC1=CC(=C(C=C1C(=O)C2=CC=CC=C2Cl)F)NC(=O)/C(=C(/C)\O)/C#N

Canonical SMILES

CC(C(F)(F)F)OC1=CC(=C(C=C1C(=O)C2=CC=CC=C2Cl)F)NC(=O)C(=C(C)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.